molecular formula C12H13ClO B2931369 [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287344-99-2

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2931369
CAS RN: 2287344-99-2
M. Wt: 208.69
InChI Key: WHLADENKGVQWRI-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPBM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBM belongs to the class of bicyclic compounds, which are known to possess unique structural and pharmacological properties. In

Scientific Research Applications

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential use in the treatment of addiction and substance abuse disorders.

Mechanism of Action

The exact mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have low toxicity and is well-tolerated in animal models. However, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is to further explore the potential therapeutic applications of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and to identify potential drug targets for future drug development.

Synthesis Methods

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized by the reaction of 4-chlorobenzylidene cyclohexanone with cyclobutanone in the presence of sodium methoxide. The resulting product is then reduced with lithium aluminum hydride to yield [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. The synthesis method of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLADENKGVQWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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